

Physical and chemical properties of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Cat. No.: B569330

[Get Quote](#)

Technical Guide: (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a chemical compound that has garnered attention primarily as a key intermediate and impurity in the synthesis of the multimodal antidepressant drug, Vortioxetine.^{[1][2]} Understanding its physical and chemical properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane**, including its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a light yellow to yellow solid at room temperature.^[3] While extensive experimentally determined data is not widely available in the public domain, a combination of predicted values and information from commercial suppliers allows for a general characterization.

Table 1: Physical and Chemical Properties of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ NO ₂ S	[3][4]
Molecular Weight	259.33 g/mol	[4]
CAS Number	1610527-49-5	[3]
IUPAC Name	2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene	[5]
Appearance	Light yellow to yellow solid	[3]
Boiling Point (Predicted)	353.9 ± 30.0 °C	[3]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[3]
Solubility	Soluble in Methanol and DMSO	[6]
Storage	Sealed in dry, room temperature	[7]

Note: Much of the available physical data, such as boiling point and density, are predicted values and should be considered as estimates until experimentally verified.[3]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane** are not readily available in peer-reviewed literature. Pharmaceutical reference standards for Vortioxetine impurities, which would include this compound, are typically supplied with a full Certificate of Analysis including this data.[8][9] Researchers requiring definitive spectra should consult commercial suppliers of these standards.

Experimental Protocols

The synthesis of **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane** is a key step in certain synthetic routes to Vortioxetine. The primary method described in the literature is the S-arylation of 2,4-dimethylthiophenol.

Synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

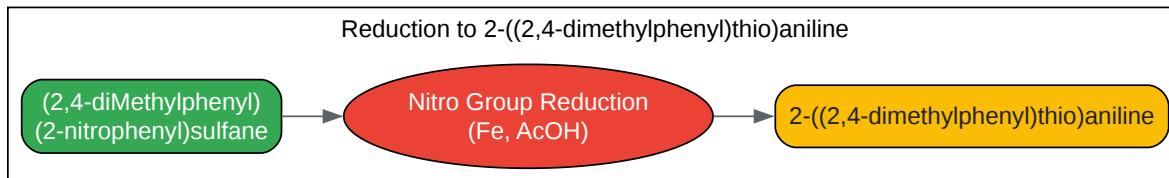
This protocol is adapted from patent literature describing the synthesis of Vortioxetine intermediates.[10]

Reaction:

Materials:

- 1-chloro-2-nitrobenzene
- 2,4-dimethylthiophenol
- Potassium carbonate (K_2CO_3)
- Dry Dimethylformamide (DMF)

Procedure:


- To a solution of 1-chloro-2-nitrobenzene (e.g., 5.00 g, 31.7 mmol) in dry DMF (30 mL), add potassium carbonate (e.g., 5.26 g, 38 mmol) and 2,4-dimethylthiophenol.
- The reaction mixture is stirred, typically at an elevated temperature (the exact temperature and reaction time may vary and should be optimized).
- Upon completion, the reaction mixture is worked up to isolate the product. This typically involves filtration to remove inorganic salts and purification by crystallization or chromatography.

Reduction of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

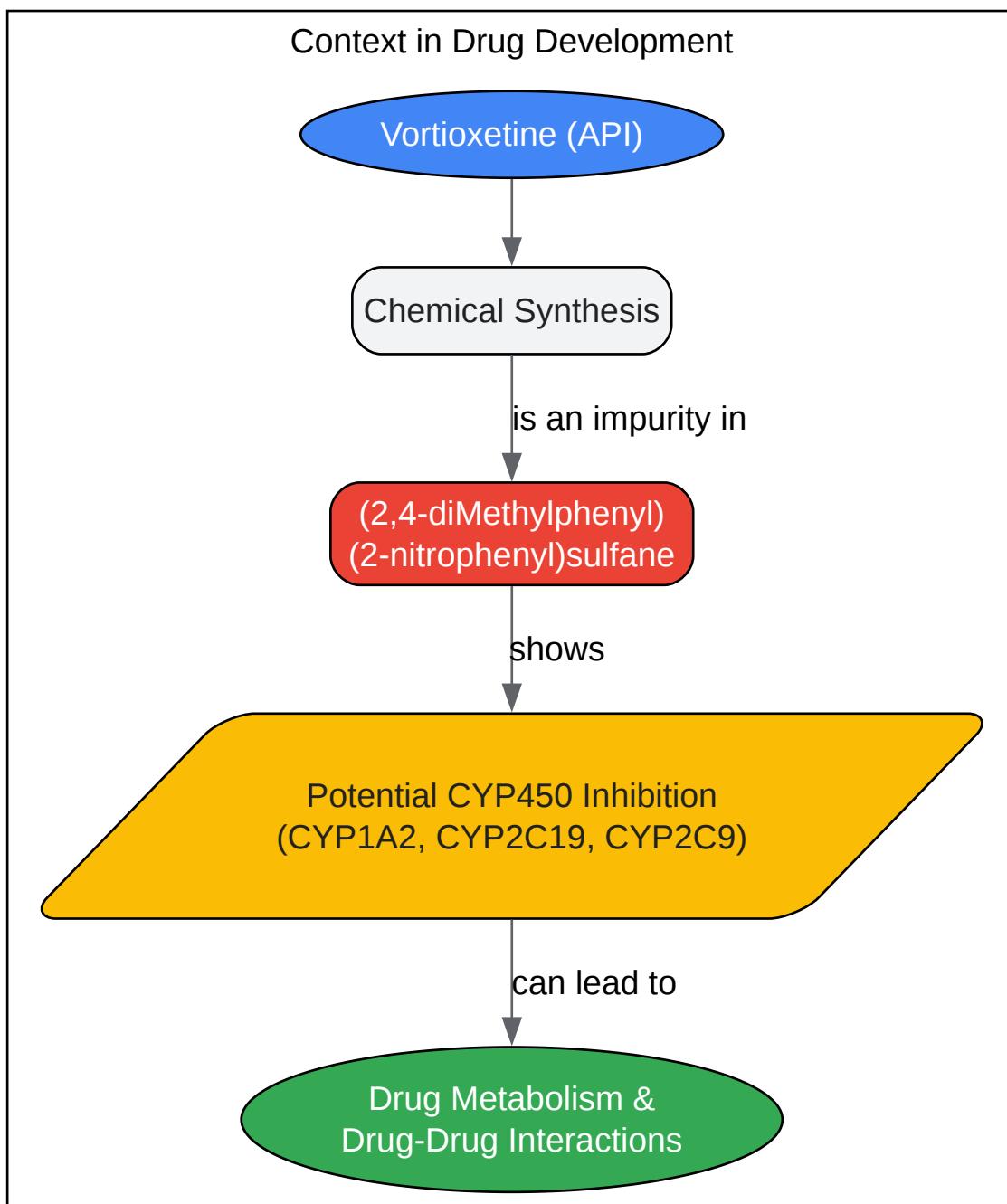
The subsequent step in the synthesis of Vortioxetine involves the reduction of the nitro group to an amine.

Reaction:

Caption: Synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane.

[Click to download full resolution via product page](#)

Caption: Reduction of the nitro group to form the corresponding aniline.


Biological Activity and Significance

The primary significance of **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane** in drug development is its status as a process impurity in the manufacturing of Vortioxetine. [1] As with any API, the impurities must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.

Potential Cytochrome P450 Inhibition

Preliminary information suggests that **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane** may act as an inhibitor of several cytochrome P450 (CYP450) enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. [11] These enzymes are critical in the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects. However, it is important to note that this is a preliminary finding, and comprehensive studies on the inhibitory potential of this specific compound have not been published.

Vortioxetine itself is known to be metabolized by multiple CYP450 enzymes, with CYP2D6 being the primary one. [12][13] It also shows inhibitory effects on certain CYP isoforms. [14] [15] Therefore, the presence of impurities with their own potential for CYP450 inhibition warrants careful consideration during drug development.

[Click to download full resolution via product page](#)

Caption: Relationship between Vortioxetine, its impurity, and potential biological effects.

Conclusion

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a compound of significant interest in the pharmaceutical industry, particularly in the context of Vortioxetine synthesis. While a general

understanding of its chemical nature and synthesis exists, there is a notable lack of publicly available, experimentally verified physical and spectral data. The preliminary suggestion of its potential to inhibit key drug-metabolizing enzymes highlights the importance of its characterization and control as a pharmaceutical impurity. Further research is warranted to fully elucidate its physical properties, spectral characteristics, and toxicological profile to ensure the highest standards of drug safety and quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1610527-49-5 (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. veeprho.com [veeprho.com]
- 3. (2,4-diMethylphenyl)(2-nitrophenyl)sulfane CAS#: 1610527-49-5 [chemicalbook.com]
- 4. (2,4-diMethylphenyl)(2-nitrophenyl)sulfane | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane; 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. chemicea.com [chemicea.com]
- 7. 1610527-49-5|(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane|BLD Pharm [bldpharm.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Vortioxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Buy (2,4-diMethylphenyl)(2-nitrophenyl)sulfane | 1610527-49-5 [smolecule.com]
- 12. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 14. Inhibitory mechanism of vortioxetine on CYP450 enzymes in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory mechanism of vortioxetine on CYP450 enzymes in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569330#physical-and-chemical-properties-of-2-4-dimethylphenyl-2-nitrophenyl-sulfane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com